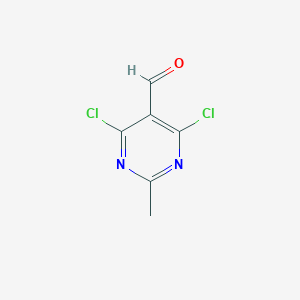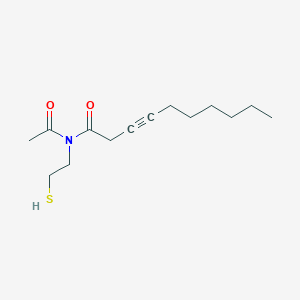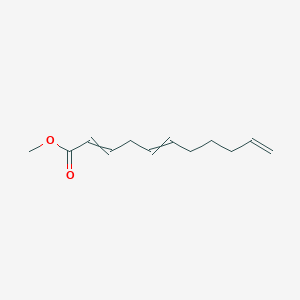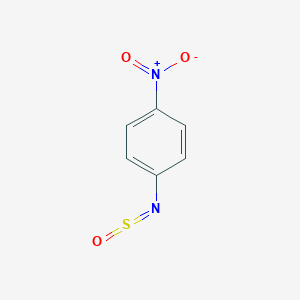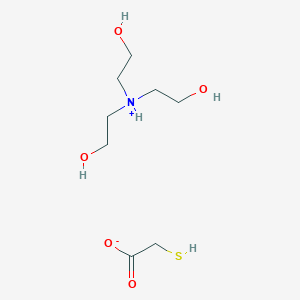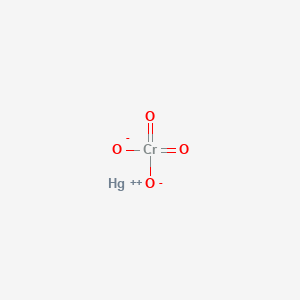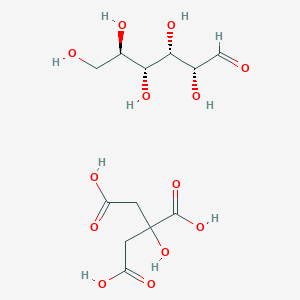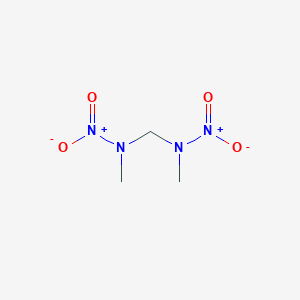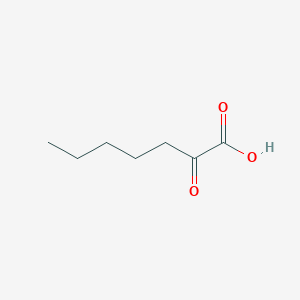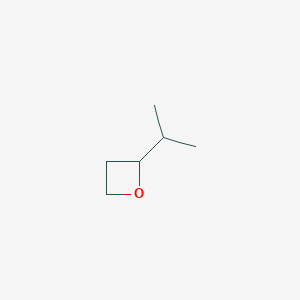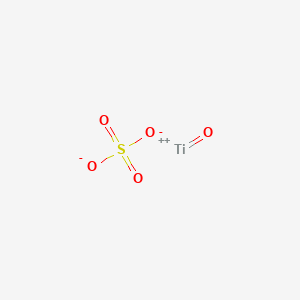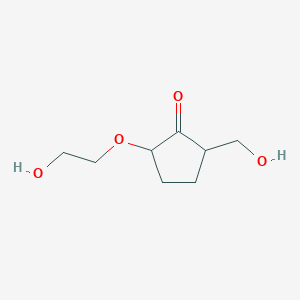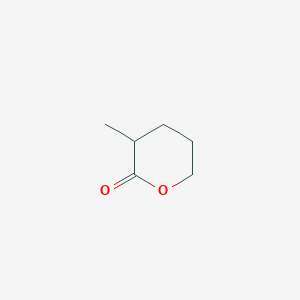
3-甲基氧杂环-2-酮
描述
3-Methyloxan-2-one, also known as 3-methyl-1,4-dioxan-2-one (3-MeDX), is a chemical compound that has garnered interest due to its potential applications in the synthesis of biodegradable polymers and other chemical substances. The bulk ring-opening polymerization of 3-MeDX, aimed at biomedical applications, involves various initiators under different experimental conditions (Lochee, Jhurry, Bhaw‐Luximon, & Kalangos, 2010).
Synthesis Analysis
The synthesis of 3-MeDX involves bulk ring-opening polymerization, which has been investigated under various conditions to yield poly(ester-ether). The rate of polymerization for 3-MeDX has been found to be lower than that of its analog, 1,4-dioxan-2-one. The synthesis aims to achieve relatively high molar masses and entails determining thermodynamic parameters like enthalpy, entropy of polymerization, and ceiling temperature (Lochee et al., 2010).
Molecular Structure Analysis
The molecular structure of polymers derived from 3-MeDX has been extensively characterized using techniques such as NMR spectroscopy, matrix-assisted laser desorption ionization mass spectrometry (MALDI-MS), size exclusion chromatography, and differential scanning calorimetry (DSC). These studies reveal that Poly(D,L-3-MeDX) is an amorphous material with a glass transition temperature of about −20°C (Lochee et al., 2010).
Chemical Reactions and Properties
3-MeDX undergoes ring-opening polymerization, which is a significant reaction because it leads to the formation of biodegradable poly(ester-ether). This process has been thoroughly studied to understand the kinetics and mechanisms involved. The chemical reactions associated with 3-MeDX also include its interactions during the polymerization process, which are influenced by the type of initiator and the polymerization conditions (Lochee et al., 2010).
Physical Properties Analysis
The physical properties of 3-MeDX and its polymers have been analyzed, with a focus on understanding its behavior under different conditions. The low ceiling temperature of Poly(D,L-3-MeDX) compared to poly(1,4-dioxan-2-one) indicates different stability and degradation properties, which are crucial for its application in biodegradable materials. The glass transition temperature provides insights into its thermal properties and application potential in various temperatures (Lochee et al., 2010).
Chemical Properties Analysis
The chemical properties of 3-MeDX are mainly defined by its reactivity in polymerization reactions and its interactions with different chemical reagents. Its reactivity and the resulting polymer's properties, such as biodegradability, can be tuned by the synthesis conditions and the type of initiators used in the polymerization process. These properties are essential for the development of materials with specific characteristics for targeted applications (Lochee et al., 2010).
科学研究应用
可生物降解的聚(酯-醚): 3-甲基氧杂环-2-酮,也称为 3-MeDX,用于外消旋 3-甲基-1,4-二氧杂环-2-酮的合成和详细表征。该化合物本体开环聚合,生成用于生物医学应用的聚(酯-醚)。研究了聚合动力学,发现与 1,4-二氧杂环-2-酮相比,其速率较慢。合成的聚合物聚(D,L-3-MeDX)是一种无定形材料,玻璃化转变温度约为 -20 °C,这可能由于其较低的极限温度而对生物医学中的应用具有重要意义,低于聚(1,4-二氧杂环-2-酮) (Lochee 等人,2010).
均聚为聚(三亚甲基碳酸酯): 1,3-二氧杂环-2-酮,一种相关化合物,通过开环聚合合成并聚合成聚(三亚甲基碳酸酯),使用阳离子和阴离子引发剂。这项研究提供了聚合条件和所得高分子量聚合物的性质的见解,还可以推断出 3-甲基氧杂环-2-酮基聚合物的行为或应用 (Albertson 和 Sjöling,1992).
聚乳酸的完全交替共聚物: 在催化体系的介导下,3-甲基氧杂环-2-酮的开环聚合导致了一种由完全交替的乳酸和环氧乙烷重复单元组成的新型聚合物。该聚合物称为 PMDO,其性能(如玻璃化转变温度 (≈−24 °C))得到了表征,并且发现其在所研究的分子量范围内变化很小。这表明由于其增塑性能,它在与聚乳酸创建混合物中的应用 (Bechtold 等人,2001).
有机化学中的催化反应: 3-甲基氧杂环-2-酮参与了金(I)催化的乙烯和 1-烯烃与环状脲的分子间氢胺化反应。该反应导致以高区域选择性和优异的产率分离出各种产物,表明其在精细化学合成或药物应用中的潜在用途 (Zhang 等人,2009).
电纺新型聚(酯-醚)共聚物: 一项研究调查了由不同含量的 1,4-二氧杂环-2-酮和 D,L-3-甲基-1,4-二氧杂环-2-酮的共聚物制成的电纺支架,用于组织工程应用。表征了这些共聚物的机械和热性能,表明它们由于其功能性机械和热性能而可能用于生物医学工程应用 (Wolfe 等人,2011).
属性
IUPAC Name |
3-methyloxan-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10O2/c1-5-3-2-4-8-6(5)7/h5H,2-4H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SPEHEHYVDRYEDX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCOC1=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50909872 | |
| Record name | 3-Methyloxan-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50909872 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
114.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Methyltetrahydro-2h-pyran-2-one | |
CAS RN |
10603-03-9 | |
| Record name | α-Methyl-δ-valerolactone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=10603-03-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2H-Pyran-2-one, tetrahydro-3-methyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010603039 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-Methyloxan-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50909872 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



